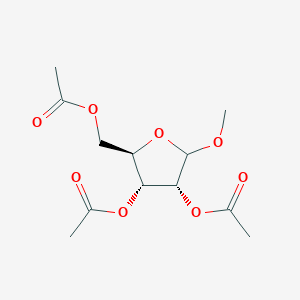

Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside

描述

BenchChem offers high-quality Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

[(2R,3R,4R)-3,4-diacetyloxy-5-methoxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O8/c1-6(13)17-5-9-10(18-7(2)14)11(19-8(3)15)12(16-4)20-9/h9-12H,5H2,1-4H3/t9-,10-,11-,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSRQHXGPHZZNI-KBIHSYGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)OC)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H](C(O1)OC)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459570 | |

| Record name | Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52554-28-6 | |

| Record name | Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside CAS number

An In-Depth Technical Guide to Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside CAS Number: 52554-28-6

This guide provides an in-depth technical overview of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside, a pivotal intermediate in synthetic organic chemistry and drug development. We will delve into its fundamental properties, provide a detailed and rationalized synthesis protocol, and explore its critical applications, particularly in the synthesis of modified nucleosides for therapeutic use.

Core Compound Characteristics

Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is a protected form of D-ribose, a sugar that forms the backbone of RNA. The strategic placement of acetyl protecting groups on the hydroxyls at positions 2, 3, and 5, along with the methyl glycoside at the anomeric carbon (C1), renders the molecule stable under various reaction conditions while allowing for selective chemical manipulation. This stability and predictable reactivity make it an invaluable building block in complex molecular syntheses.[1][2] Its unique structure is crucial for its role in the controlled formation of glycosidic bonds, a cornerstone of nucleoside synthesis.[2]

Physicochemical and Structural Data

A summary of the key identifiers and computed properties for Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is presented below for rapid reference.

| Property | Value | Source |

| CAS Number | 52554-28-6 | [3][4] |

| Molecular Formula | C₁₂H₁₈O₈ | [4][5] |

| Molecular Weight | 290.27 g/mol | [4][5] |

| IUPAC Name | [(2R,3R,4R)-3,4-diacetyloxy-5-methoxyoxolan-2-yl]methyl acetate | [4] |

| InChI Key | RUSRQHXGPHZZNI-KBIHSYGRSA-N |

Synthesis Protocol: A Rationalized Approach

The synthesis of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside from the readily available starting material D-ribose is a multi-step process that leverages fundamental principles of carbohydrate chemistry. The following protocol is a validated and scalable method, with each step designed for high yield and purity.

Overall Synthesis Workflow

The transformation from D-ribose to the target compound involves two primary stages: Fischer glycosidation to form the methyl furanoside, followed by exhaustive acetylation to protect the hydroxyl groups.

Caption: Synthesis workflow from D-ribose.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl D-ribofuranoside

-

Protocol:

-

Suspend D-ribose (1.0 eq) in anhydrous methanol (5-10 volumes).

-

Stir the mixture at room temperature (20-25°C).

-

Slowly add concentrated sulfuric acid (H₂SO₄) as a catalyst (e.g., ~0.1 eq).[6]

-

Continue stirring the reaction at room temperature for approximately 3-4 hours, monitoring for the complete dissolution of D-ribose and formation of the methyl glycoside by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly add a weak base such as lithium carbonate or sodium bicarbonate to neutralize the acid until the pH is ~7.[6]

-

Filter the mixture to remove the resulting salts and concentrate the filtrate under reduced pressure to yield crude Methyl D-ribofuranoside as an oil.

-

-

Expertise & Experience: The Fischer glycosidation reaction is an equilibrium process. Using methanol as both the solvent and reactant drives the equilibrium towards the formation of the methyl glycoside. Sulfuric acid is an excellent catalyst as it protonates the anomeric hydroxyl group, facilitating its departure as a water molecule and allowing for nucleophilic attack by methanol. Neutralization is critical to prevent undesired side reactions in the subsequent acetylation step.

Step 2: Acetylation to Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside

-

Protocol:

-

Dissolve the crude Methyl D-ribofuranoside from Step 1 in a suitable solvent like acetic acid or pyridine.

-

Add acetic anhydride (Ac₂O, >3.0 eq) to the solution.[6]

-

If using acetic acid, the reaction may require heating (e.g., 100°C) and the presence of an acid catalyst. If using pyridine as a solvent, it will also act as a catalyst, and the reaction can often proceed at or slightly above room temperature.

-

Stir for several hours (4-15h) until TLC analysis confirms the complete consumption of the starting material and intermediates.[1][6]

-

Upon completion, cool the reaction mixture and pour it into ice water to quench the excess acetic anhydride.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution (to remove acetic acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material via column chromatography (silica gel) to obtain pure Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside.

-

-

Trustworthiness: This two-step protocol is a self-validating system. The successful formation of the methyl glycoside in Step 1 is a prerequisite for the exhaustive acetylation in Step 2. The complete acetylation is easily monitored by TLC, as the polarity of the product will be significantly lower than the starting polyol. The final purity is confirmed using standard analytical techniques like NMR spectroscopy.[7]

Core Applications in Drug Development & Synthesis

The primary utility of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside lies in its role as a versatile precursor for the synthesis of nucleoside analogues, a class of compounds with significant antiviral and anticancer properties.[2][8][9]

Role as a Protected Ribose Donor

In nucleoside synthesis, the goal is to form a stable carbon-nitrogen (C-N) glycosidic bond between the anomeric carbon (C1) of the ribose sugar and a nitrogen atom of a heterocyclic base (e.g., a purine or pyrimidine). The acetyl groups at the C2, C3, and C5 positions serve two critical functions:

-

Preventing Unwanted Reactions: They protect the hydroxyl groups from participating in side reactions during the crucial glycosylation step.

-

Influencing Stereochemistry: The protecting group at the C2 position can influence the stereochemical outcome of the glycosylation, often helping to direct the formation of the desired β-anomer, which is the stereochemistry found in natural nucleosides.

After the glycosidic bond is successfully formed, the acetyl groups can be cleanly removed (deprotected) under basic conditions (e.g., using ammonia in methanol) to reveal the final nucleoside analogue.

Caption: Role in generalized nucleoside analogue synthesis.

This strategic use of protecting groups is fundamental to modern medicinal chemistry. Compounds like the antitumor drug capecitabine are synthesized using derivatives of protected sugars, highlighting the importance of intermediates like the title compound.[8][10]

Analytical Characterization

The identity and purity of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside are typically confirmed using a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum will show characteristic signals for the three acetyl methyl groups, the methoxy group, and the protons on the furanose ring.[7][11]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the ester carbonyl (C=O) groups of the acetyl functions.[7]

References

-

PubChem. Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside | C12H18O8 | CID 11231584. [Link]

-

precisionFDA. METHYL 2,3,5-TRI-O-ACETYL-L-RIBOFURANOSIDE. [Link]

- Google Patents. EP1537134B1 - Process for producing a ribofuranose.

-

PMC. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. [Link]

-

PubMed. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. [Link]

-

ResearchGate. How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose?. [Link]

-

PubChem. alpha-D-Ribofuranoside, methyl 2,3,5-tris-O-(trimethylsilyl)- | C15H36O5Si3 | CID 22294782. [Link]

-

SSRN. Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranoside: isolation, crystal structure and conformation. [Link]

-

ResearchGate. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. [Link]

-

ResearchGate. (PDF) 1,2,3-Tri-O-acetyl-5-deoxy-5-methylthio-β-d-ribofuranose. [Link]

-

Aston Publications Explorer. Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-d-ribofuranoside: isolation, crystal structure and conformation. [Link]

-

PMC. 1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl 2,3,5-tri-O-acetyl-D-ribofuranoside | 52554-28-6 [chemicalbook.com]

- 4. Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside | C12H18O8 | CID 11231584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]

- 7. papers.ssrn.com [papers.ssrn.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is a key protected carbohydrate derivative with significant applications in the synthesis of various biologically active molecules, particularly nucleoside analogues used in antiviral and anticancer therapies.[1] Its per-acetylated structure renders it soluble in a range of organic solvents, facilitating its use in complex synthetic pathways. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, enabling precise control over reaction conditions, purification processes, and analytical characterization. This guide provides a comprehensive overview of the known physical characteristics of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside and offers detailed, field-proven methodologies for the experimental determination of these properties.

Molecular and Chemical Identity

A foundational aspect of any chemical entity is its precise molecular and chemical identification. These parameters are crucial for regulatory compliance, accurate molar calculations, and unambiguous communication in scientific literature.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O₈ | [2][3] |

| Molecular Weight | 290.27 g/mol | [2][3] |

| CAS Number | 52554-28-6 | [4][5] |

| IUPAC Name | [(2R,3R,4R)-3,4-diacetyloxy-5-methoxyoxolan-2-yl]methyl acetate | [2][3] |

Physical State and Thermal Properties

While many carbohydrates are crystalline solids, per-acetylated derivatives like Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside are often viscous oils or syrups at room temperature. This physical state has significant implications for handling, purification, and the determination of thermal properties.

Physical State: Typically a colorless to pale yellow oil or syrup. The synthesis of the L-enantiomer is described in a patent, which suggests it is a liquid or oil at room temperature.[6]

Melting Point: As a non-crystalline syrup, a sharp melting point is not expected. Instead, a glass transition temperature (Tg) may be a more relevant parameter. For viscous oils or amorphous solids, the melting point is often reported as a range.

Boiling Point: Due to its relatively high molecular weight and polarity, Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is expected to have a high boiling point and may decompose upon heating at atmospheric pressure. Therefore, distillation is typically performed under high vacuum.

Experimental Protocol for Melting Point Determination of Viscous Oils

Given the likely amorphous nature of this compound, a standard melting point apparatus may not be suitable. A more appropriate method involves observing the change in viscosity with temperature or using a cold-stage microscope.

Methodology: Cold-Stage Microscopy

-

Sample Preparation: A small drop of the purified oil is placed on a microscope slide.

-

Instrumentation: A microscope equipped with a programmable cold stage is used.

-

Procedure:

-

The sample is first cooled to a temperature where it becomes a rigid glass (e.g., -50 °C).

-

The stage is then slowly heated at a controlled rate (e.g., 2 °C/min).

-

The temperature at which the glass begins to soften and flow is recorded as the glass transition temperature (Tg).

-

The temperature at which the substance becomes a freely flowing liquid is also noted.

-

This method provides a more accurate representation of the thermal behavior of non-crystalline materials.

Optical Properties

The chirality of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside, inherited from D-ribose, results in optical activity, a key parameter for confirming stereochemical integrity.

Experimental Protocol for Specific Optical Rotation Measurement

The determination of specific optical rotation is performed using a polarimeter.[7][8][9]

Instrumentation and Reagents:

-

Polarimeter (Sodium D-line, 589 nm)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Polarimeter cell (e.g., 1 dm)

-

High-purity solvent (e.g., chloroform, ethanol, or acetone)

Step-by-Step Procedure:

-

Solution Preparation:

-

Accurately weigh a sample of the purified compound (e.g., 100 mg) into a volumetric flask.

-

Dissolve the sample in the chosen solvent and dilute to the mark. Ensure complete dissolution.

-

-

Instrument Calibration:

-

Calibrate the polarimeter with the pure solvent to be used for the sample measurement. This "zero" reading will be subtracted from the sample reading.

-

-

Measurement:

-

Rinse the polarimeter cell with the sample solution and then fill it, ensuring no air bubbles are present in the light path.

-

Place the cell in the polarimeter and record the observed rotation (α).

-

Repeat the measurement several times and calculate the average.

-

-

Calculation:

-

The specific rotation is calculated using the formula: [α]D²⁵ = α / (c × l) where:

-

α is the observed rotation in degrees.

-

c is the concentration in g/mL.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

-

Solubility Profile

The acetyl protecting groups significantly alter the solubility of the parent ribose, making it soluble in a range of organic solvents. A detailed solubility profile is essential for selecting appropriate solvents for reactions, chromatography, and recrystallization.

General Solubility: Monosaccharides are generally soluble in water and sparingly soluble in alcohols, while polysaccharides have lower solubility.[10][11] The acetylation of the hydroxyl groups in Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside decreases its polarity, rendering it more soluble in less polar organic solvents.

| Solvent | Expected Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The hydrophobic acetyl groups reduce hydrogen bonding with water. |

| Methanol, Ethanol | Soluble | The alcohol can interact with the ester groups. |

| Dichloromethane, Chloroform | Soluble | Common solvents for reactions and chromatography of protected sugars. |

| Ethyl Acetate | Soluble | A good solvent for extraction and chromatography. |

| Hexane, Pentane | Sparingly soluble to insoluble | The compound is likely too polar for nonpolar alkanes. |

Experimental Protocol for Solubility Determination

A simple, yet effective, method for determining the qualitative solubility of a compound.

Methodology:

-

Sample Preparation: Weigh a small, consistent amount of the compound (e.g., 10 mg) into several vials.

-

Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 1 mL).

-

Observation:

-

Agitate the vials at a constant temperature (e.g., 25 °C).

-

Visually inspect for dissolution.

-

If the compound dissolves, it is considered "soluble" at that concentration.

-

If it does not dissolve, it is "insoluble."

-

If partial dissolution occurs, it is "sparingly soluble."

-

-

Reporting: The results are reported qualitatively (e.g., soluble, sparingly soluble, insoluble) for each solvent.

Spectroscopic and Chromatographic Properties

Spectroscopic and chromatographic data are vital for the structural elucidation and purity assessment of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside.

Thin-Layer Chromatography (TLC): TLC is a rapid and indispensable tool for monitoring reaction progress and assessing the purity of fractions during column chromatography. The retention factor (Rf) is dependent on the solvent system used.

Experimental Workflow for TLC Analysis

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Carbohydrate analysis of hemicelluloses by gas chromatography-mass spectrometry of acetylated methyl glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside | C12H18O8 | CID 11231584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Methyl 2,3,5-tri-O-acetyl-D-ribofuranoside | 52554-28-6 [chemicalbook.com]

- 6. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]

- 7. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 8. Determination of Optical Rotation and Specific Optical Rotation | Pharmaguideline [pharmaguideline.com]

- 9. pharmadekho.com [pharmadekho.com]

- 10. scribd.com [scribd.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Structure and Conformation

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside

This guide provides a detailed exploration of the spectroscopic signature of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside (C₁₂H₁₈O₈, Molar Mass: 290.27 g/mol ).[1][2] As a key intermediate in nucleoside synthesis and carbohydrate chemistry, a thorough understanding of its structural and conformational properties is paramount for researchers in drug development and organic synthesis.[3][4] This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectroscopic output, grounded in established chemical principles.

A critical consideration for this molecule is the existence of two anomers, α and β, at the C1 position. The synthesis of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside often results in a mixture of these diastereomers, which can be challenging to separate by standard chromatographic methods.[5][6] Consequently, the spectroscopic analysis must account for the potential presence of both forms, each with its unique spectral signature.

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside, providing unambiguous information about the connectivity, stereochemistry, and conformation of the furanose ring. The analysis is predicated on interpreting chemical shifts (δ) and spin-spin coupling constants (J).

Molecular Structure and Atom Numbering

A clear numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the standard numbering for the methyl ribofuranoside core.

Caption: Structure of Methyl Tri-O-acetyl-D-ribofuranoside.

¹H NMR Spectroscopy

The proton NMR spectrum provides a wealth of information. The chemical shift of the anomeric proton (H-1) is highly diagnostic for distinguishing between the α and β anomers. For furanosides, the α-anomer typically shows the anomeric proton at a lower field (higher ppm) than the β-anomer. The coupling constants between the ring protons (J₁₂, J₂₃, J₃₄) are crucial for determining the conformation of the five-membered ring, which exists in a dynamic equilibrium between various envelope (E) and twist (T) forms.[7]

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz) Note: These are predicted values based on data from closely related structures.[7][8][9]

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale & Key Insights |

| H-1 (β) | ~4.9-5.1 | s | J₁,₂ ≈ 0 | The small, often unresolvable, coupling constant is characteristic of a trans-diaxial-like relationship in many β-ribofuranosides.[7] Its singlet-like appearance is a key identifier. |

| H-1 (α) | ~5.1-5.3 | d | J₁,₂ ≈ 4-5 | The larger coupling constant for the α-anomer reflects a cis relationship between H-1 and H-2. This clear doublet distinguishes it from the β-anomer. |

| H-2 | ~5.2-5.4 | m | - | The chemical shift is significantly downfield due to the deshielding effect of the adjacent acetyl group. |

| H-3 | ~5.1-5.3 | m | - | Similar to H-2, this proton is deshielded by the neighboring acetyl group. |

| H-4 | ~4.3-4.5 | m | - | This proton serves as a crucial link, coupling to H-3 and the C-5 protons. |

| H-5, H-5' | ~4.1-4.4 | m | - | These diastereotopic protons of the CH₂OAc group often appear as a complex multiplet. |

| -OCH₃ | ~3.3-3.5 | s | - | A sharp singlet integrating to 3 protons, characteristic of the anomeric methyl ether. A slight difference in shift between anomers may be observed. |

| -COCH₃ | ~2.0-2.2 | s (3x) | - | Three distinct singlets, each integrating to 3 protons. Their sharp appearance confirms the presence of the acetyl protecting groups. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H data, confirming the carbon skeleton. The anomeric carbon (C-1) is particularly informative for anomer identification.

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz) Note: These are predicted values based on data from closely related structures.[7][10]

| Carbon | Predicted δ (ppm) | Rationale & Key Insights |

| C-1 (β) | ~106-108 | The anomeric carbon of the β-anomer typically resonates upfield compared to the α-anomer.[10] |

| C-1 (α) | ~101-103 | The α-anomeric carbon is generally found at a higher field (lower ppm) than the β-anomer. |

| C-2 | ~74-76 | Acylated carbon, shifted downfield relative to the parent riboside. |

| C-3 | ~71-73 | Acylated carbon, also shifted downfield. |

| C-4 | ~80-82 | Positioned between the ring oxygen and the C-5 substituent. |

| C-5 | ~63-65 | The primary carbon of the CH₂OAc group. |

| -OCH₃ | ~55-57 | The methyl ether carbon, typically a sharp signal. |

| -C OCH₃ (Carbonyl) | ~169-171 | The carbonyl carbons of the three acetyl groups appear in this downfield region. |

| -COC H₃ (Methyl) | ~20-22 | The methyl carbons of the acetyl groups, found in the upfield aliphatic region. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside, the spectrum is dominated by the vibrations of the acetyl groups and the carbohydrate backbone.

Table 3: Predicted IR Absorption Bands Note: These are predicted values based on data from analogous acetylated carbohydrates.[10][11][12]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Significance |

| ~2950-3000 | Medium | C-H Stretch | Aliphatic C-H bonds of the furanose ring and methyl groups. |

| ~1740-1755 | Strong, Sharp | C=O Stretch (Ester) | This is the most characteristic peak in the spectrum, providing definitive evidence of the acetyl groups. Its high intensity and sharpness are hallmarks of the ester carbonyl.[11] |

| ~1370 | Medium | C-H Bend (Methyl) | Bending vibration of the acetyl and methoxy methyl groups. |

| ~1220-1240 | Strong | C-O Stretch (Ester) | Asymmetric stretching of the C-O-C bond of the acetyl groups. This strong band, coupled with the C=O stretch, confirms the ester functionality.[12] |

| ~1040-1090 | Strong | C-O Stretch (Ether & Ring) | Stretching vibrations associated with the C-O bonds of the furanose ring and the anomeric methyl ether. |

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. For this molecule, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques.

Molecular Formula: C₁₂H₁₈O₈ Exact Mass: 290.1002[1] Expected Ionization (ESI+): The molecule is expected to form adducts with sodium [M+Na]⁺ (m/z 313.1) or potassium [M+K]⁺ (m/z 329.1). Protonated molecules [M+H]⁺ (m/z 291.1) may also be observed.

Plausible Fragmentation Pathway

The ester linkages are typically the most labile bonds under MS conditions. A logical fragmentation pathway involves the sequential loss of acetyl groups (as ketene, 42 Da) or acetic acid (60 Da).

Caption: A plausible ESI-MS fragmentation pathway.

Table 4: Predicted Key Fragments in ESI-MS

| m/z (for [M+Na]⁺) | Proposed Identity | Significance |

| 313.1 | [C₁₂H₁₈O₈ + Na]⁺ | Sodium adduct of the molecular ion. |

| 271.1 | [M+Na - C₂H₂O]⁺ | Loss of a ketene molecule from an acetyl group. |

| 253.1 | [M+Na - CH₃COOH]⁺ | Loss of an acetic acid molecule. |

| 211.1 | [M+Na - 2 x C₂H₂O]⁺ | Loss of two ketene molecules. |

| 169.1 | [M+Na - 3 x C₂H₂O]⁺ | Loss of all three ketene molecules, leaving the core methyl ribofuranoside. |

Experimental Protocols: A Self-Validating Workflow

The trustworthiness of spectroscopic data is underpinned by rigorous experimental protocol. The following sections outline validated methodologies for acquiring high-quality data for this compound class.

Overall Analytical Workflow

The logical flow from sample preparation to data interpretation is crucial for ensuring data integrity.

Caption: Experimental workflow for spectroscopic analysis.

Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of the dried compound. Dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a ≥400 MHz NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution and symmetrical peak shapes.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum with a 90° pulse.

-

Use a spectral width sufficient to cover the range of 0-10 ppm.

-

Set the relaxation delay (d1) to at least 2 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a spectral width of ~220 ppm.

-

A longer acquisition time and a larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

2D NMR (for full assignment):

-

Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks (e.g., H-1 to H-2, H-2 to H-3, etc.).

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon. This is essential for unambiguous assignment of the carbon signals.

-

Protocol for FT-IR Data Acquisition

-

Sample Preparation:

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.

-

Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Cast a few drops onto a KBr or NaCl salt plate and allow the solvent to evaporate completely.

-

-

Acquisition:

-

Collect a background spectrum of the empty ATR crystal or clean salt plate.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Perform an atmospheric correction if necessary.

-

Protocol for High-Resolution MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an ESI-Time of Flight (TOF) or Orbitrap mass spectrometer for high mass accuracy.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition Parameters (Positive Ion Mode):

-

Set the mass range to scan from m/z 100 to 500.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the desired ion (e.g., [M+Na]⁺).

-

Acquire data for at least 1 minute to obtain a good average spectrum.

-

-

Data Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass to confirm the elemental composition. Analyze the MS/MS fragmentation spectrum to corroborate the proposed structure.

References

-

Gonet, T., et al. (2022). Characteristic ¹H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances, 12(45), 29631-29641. Available at: [Link]

-

Dodd, E., et al. (2024). Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranoside: isolation, crystal structure and conformation. SSRN. Available at: [Link]

-

Prasad, A. K., et al. (2010). Lipase-catalyzed regio- and stereoselective deacylation: Separation of anomers of peracylated alpha,beta-D-ribofuranosides. ResearchGate. Available at: [Link]

-

Gotor-Fernández, V., et al. (2007). A convenient preparation of 1,2,3-tri-O-acetyl-β-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose. ResearchGate. Available at: [Link]

-

Fraser, W., et al. (2026). Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-d-ribofuranoside: isolation, crystal structure and conformation. Aston Publications Explorer. Available at: [Link]

-

PubChem. (n.d.). Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

-

The Royal Society of Chemistry. (2022). SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. RSC. Available at: [Link]

-

precisionFDA. (n.d.). METHYL 2,3,5-TRI-O-ACETYL-L-RIBOFURANOSIDE. U.S. Food & Drug Administration. Retrieved March 4, 2026, from [Link]

-

IUCr. (2005). 1,2,3-Tri-O-acetyl-5-deoxy-5-methylthio-β-d-ribofuranose. ResearchGate. Available at: [Link]

-

de Bruyn, A., et al. (1982). H NMR Study of Methyl O-Acetyl-α-and-β-D-Xylopyranosides Conformational Studies and Non Additivity of H-Shift Increments. ResearchGate. Available at: [Link]

Sources

- 1. Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside | C12H18O8 | CID 11231584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. Methyl 2,3,5-tri-O-acetyl-D-ribofuranoside | 52554-28-6 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. papers.ssrn.com [papers.ssrn.com]

- 11. publications.aston.ac.uk [publications.aston.ac.uk]

- 12. rsc.org [rsc.org]

Spectral Decoding and Synthetic Utility of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside: A Comprehensive Technical Guide

Executive Summary

Methyl 2,3,5-tri-O-acetyl-D-ribofuranoside is a foundational building block in the synthesis of nucleoside analogues, antiviral agents, and RNA-based therapeutics. This whitepaper provides a rigorous, field-proven guide to the mechanistic rationale, synthesis, and precise

Mechanistic Grounding & Causality

As a Senior Application Scientist, I emphasize that successful nucleoside synthesis relies heavily on the strategic selection of protecting groups. Methyl 2,3,5-tri-O-acetyl-D-ribofuranoside is engineered for optimal performance in Vorbrüggen glycosylations due to two distinct mechanistic features:

-

The Anomeric Methoxy Group (C1): The O-methyl ether at the anomeric position serves as a stable, yet easily activated leaving group. Under Lewis acid catalysis (e.g., TMSOTf), the methoxy group is expelled to form a highly reactive oxocarbenium ion.

-

Anchimeric Assistance (C2 Acetate): The acetyl group at the C2 position is not merely a passive protecting group. During the formation of the oxocarbenium ion, the carbonyl oxygen of the C2 acetate attacks the anomeric center from the

-face, forming a cyclic acyloxonium intermediate. This sterically blocks the

Experimental Protocols: A Self-Validating System

To ensure high-fidelity analytical data, the synthesis and sample preparation must follow a self-validating workflow where each step's success is confirmed before proceeding [1].

Protocol A: Synthesis of Methyl 2,3,5-tri-O-acetyl- -D-ribofuranoside

-

Fischer Glycosidation: Dissolve D-ribose (1.0 eq) in anhydrous methanol containing a catalytic amount of concentrated H

SO-

Causality: Methanol acts as both the solvent and the reactant. The acidic conditions drive the thermodynamic equilibrium toward the formation of methyl D-ribofuranoside (as an

/

-

-

Neutralization: Quench the acid with solid NaHCO

until pH 7 is reached, filter through Celite, and concentrate the filtrate in vacuo. -

Peracetylation: Dissolve the crude intermediate in anhydrous pyridine. Add acetic anhydride (Ac

O, 4.0 eq) dropwise at 0 °C. Stir for 12 hours at room temperature.-

Causality: Pyridine acts as an acid scavenger and a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate that rapidly acetylates the secondary and primary hydroxyls.

-

-

Purification: Dilute with ethyl acetate, wash with 1M HCl (to remove residual pyridine), followed by saturated NaHCO

and brine. Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the pure

Protocol B: H NMR Sample Preparation

-

Desiccation: Dry the purified

-anomer under high vacuum for 4 hours to remove residual ethyl acetate and water, which would otherwise obscure the 1.5–2.5 ppm region. -

Solvation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl

, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -

Acquisition: Acquire the spectrum at 400 MHz (or higher) using a standard 1D proton pulse sequence (e.g., zg30), 16 scans, and a relaxation delay (D1) of 2 seconds to ensure accurate integration.

H NMR Spectral Analysis & Structural Elucidation

The

-

The Anomeric Proton (H-1): In the

-anomer, H-1 resonates as a singlet or a very fine doublet ( -

Ring Protons (H-2, H-3, H-4): The electron-withdrawing nature of the acetyl groups strongly deshields H-2 and H-3, shifting them downfield to 5.25 ppm and 5.35 ppm, respectively. H-4 is slightly more shielded, appearing as a multiplet around 4.31 ppm.

-

Exocyclic Protons (H-5a, H-5b): The diastereotopic protons at C5 form an ABX spin system with H-4, appearing as two distinct doublets of doublets at 4.26 ppm and 4.14 ppm.

-

Protecting Groups: The three acetyl methyl groups appear as sharp, distinct singlets integrating to 3H each between 2.06 and 2.11 ppm. The anomeric methoxy group appears as a sharp singlet at 3.34 ppm.

Data Presentation: H NMR Chemical Shifts

| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration |

| H-3 | 5.35 | dd | 1H | |

| H-2 | 5.25 | d | 1H | |

| H-1 (Anomeric) | 4.88 | s (or fine d) | 1H | |

| H-4 | 4.31 | m | - | 1H |

| H-5a | 4.26 | dd | 1H | |

| H-5b | 4.14 | dd | 1H | |

| -OCH | 3.34 | s | - | 3H |

| -OAc (C3) | 2.11 | s | - | 3H |

| -OAc (C2) | 2.08 | s | - | 3H |

| -OAc (C5) | 2.06 | s | - | 3H |

(Note: Spectra acquired in CDCl

Visualizations

Synthetic workflow from D-ribose to the protected β-D-ribofuranoside.

1H NMR scalar coupling network and J-values for the ribofuranose ring.

References

-

Andreeva, O. V., et al. "Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues." Molecules 2021, 26(12), 3678.[Link]

-

Rijpkema, K. J., et al. "Synthesis of Structural ADP-Ribose Analogues as Inhibitors for SARS-CoV-2 Macrodomain 1." Organic Letters 2024, 26(27), 5700-5704.[Link]

Technical Guide: 13C NMR of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside

Executive Summary

Methyl 2,3,5-tri-O-acetyl-D-ribofuranoside is a pivotal intermediate in the synthesis of nucleoside analogs, serving as a universal glycosyl donor in the Vorbrüggen coupling reaction. Its structural integrity—specifically the furanose ring size and anomeric configuration—is critical for the biological activity of downstream pharmaceutical targets, such as Ribavirin or Capecitabine.

This guide provides a definitive 13C NMR characterization framework for researchers. It moves beyond simple peak listing to explain the causality of chemical shifts, the differentiation of anomers (

Structural Context & Numbering

To accurately assign NMR signals, one must first understand the specific stereochemical environment of the D-ribofuranose scaffold.

-

Furanose Ring: A 5-membered ring containing oxygen.

-

Anomeric Center (C1): The acetal carbon bonded to two oxygens (ring oxygen O4 and methoxy oxygen). This is the most deshielded

carbon. -

Protecting Groups: Three acetate esters at C2, C3, and C5. These electron-withdrawing groups induce downfield shifts on the ring carbons compared to the unprotected ribose.

-

Configuration:

- -Anomer: The C1-OMe group is cis to the C4-CH2OAc group (both "up" in standard Haworth projection). This is typically the major thermodynamic product and the desired configuration for many natural nucleoside mimics.

- -Anomer: The C1-OMe group is trans to the C4-CH2OAc group.

Diagram 1: Structural Numbering & Logic

Caption: Connectivity and expected chemical shift ranges for Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside.

Experimental Methodology

Sample Preparation[1][2][3][4][5]

-

Solvent: Chloroform-d (

) is the standard solvent. It minimizes hydrogen bonding variations and provides a sharp reference triplet at 77.16 ppm. -

Concentration: ~15-30 mg of sample in 0.6 mL solvent is ideal for 13C acquisition on a 400 MHz instrument (100 MHz Carbon frequency).

-

Relaxation Agent: For quantitative integration (to measure

:

Instrument Parameters

-

Pulse Sequence: Standard Proton-Decoupled 13C (typically zgpg30 on Bruker).

-

Spectral Width: 0 - 220 ppm.

-

Scans: Minimum 256-512 scans are recommended due to the lower sensitivity of 13C and the splitting of signal intensity into multiple acetate peaks.

-

Auxiliary Experiments: DEPT-135 is crucial to distinguish the C5 methylene (inverted/negative phase) from C2, C3, C4 methines (upright/positive phase).

Data Analysis & Assignments[2][4][6][7][8][9][10][11]

The following table synthesizes data from high-field NMR studies of ribofuranoside derivatives. Note that absolute values may shift ±0.5 ppm depending on concentration and temperature, but the relative ordering remains constant.

Table 1: 13C NMR Chemical Shifts (CDCl3)[11]

| Carbon Position | Signal Type (DEPT) | Mechanistic Explanation | ||

| C=O (Acetyl) | 169.5 - 170.8 | 169.5 - 170.8 | Quaternary (C) | Carbonyl carbons. Usually appear as 3 distinct but closely spaced peaks. |

| C1 (Anomeric) | 105.5 - 106.5 | 101.5 - 103.0 | Methine (CH) | Diagnostic Peak. The |

| C4 | 79.0 - 80.5 | 80.0 - 82.0 | Methine (CH) | Ring anchor. Shifted by ring oxygen and C5 substituent. |

| C2 | 74.0 - 75.0 | 71.0 - 72.5 | Methine (CH) | Strongly deshielded by the O-Acetyl group. |

| C3 | 70.5 - 71.5 | 70.0 - 71.0 | Methine (CH) | Deshielded by O-Acetyl. Typically upfield of C2. |

| C5 | 63.5 - 64.5 | 63.0 - 64.0 | Methylene (CH2) | Exocyclic. Distinctive inverted peak in DEPT-135. |

| OMe (Methoxy) | 55.0 - 55.5 | 55.0 - 56.0 | Methyl (CH3) | Characteristic sharp signal for the methyl glycoside. |

| CH3 (Acetyl) | 20.4 - 20.9 | 20.4 - 20.9 | Methyl (CH3) | Acetyl methyls. Usually 3 distinct peaks.[1] |

Critical Analysis of Anomeric Effects

The most common challenge is determining the anomeric purity of the sample.

-

The "C1 Rule": In D-ribofuranosides, the C1 signal for the

-anomer generally appears downfield (higher ppm) compared to the-

-C1

-

-C1

-

-C1

-

Why? This difference arises from the exo-anomeric effect and the specific magnetic anisotropy created by the lone pairs of the ring oxygen and the glycosidic oxygen.

Validation Workflow

To ensure scientific integrity, every assignment must be self-validating. Use the following logic flow to confirm your structure.

Diagram 2: Spectral Assignment Workflow

Caption: Logic flow for validating the anomeric configuration and structural identity.

Troubleshooting Common Issues

-

Missing Peaks: The Carbonyl and Quaternary carbons have long relaxation times (

). If peaks at ~170 ppm are missing, increase the relaxation delay ( -

Extra Peaks:

-

~21.5 ppm & ~171 ppm: Free Acetic Acid (hydrolysis product).

-

~49 ppm: Methanol (residual solvent from synthesis).

-

~102 ppm (small): Presence of minor

-anomer impurity in a predominantly

-

References

-

BenchChem. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose: An Application Note and Detailed Protocol. (2025).[2][3][4] Link

-

PubChem. Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside Compound Summary. CID 11231584.[4] Link

- Breitmaier, E., & Voelter, W.Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH, New York (1990).

- Guthrie, R. D., & Smith.Chemistry and Industry. 547-548 (1965). (Foundational work on ribofuranoside synthesis and anomeric mixtures).

Sources

An In-Depth Technical Guide to the Infrared Spectrum of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside

This document serves as a comprehensive technical guide for the interpretation and application of Fourier-Transform Infrared (FTIR) spectroscopy in the analysis of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside. As a pivotal intermediate in the synthesis of various nucleoside analogues for antiviral and anticancer therapies, rigorous characterization of this molecule is paramount.[1] This guide is intended for researchers, scientists, and drug development professionals who require a robust, reliable method for structural verification, quality control, and reaction monitoring.

Part 1: The Theoretical Infrared Landscape of an Acetylated Ribofuranoside

Before acquiring a spectrum, a foundational understanding of the expected molecular vibrations is essential for accurate interpretation. The structure of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside presents several key functional groups whose infrared absorptions create a unique spectral fingerprint.

Core Principles of Infrared Absorption

FTIR spectroscopy measures the interaction of infrared radiation with a molecule.[2] When the frequency of the radiation matches the frequency of a specific molecular vibration (e.g., stretching or bending of a chemical bond), the molecule absorbs the radiation. This absorption is detected and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹). The resulting peaks are characteristic of the functional groups present.[2][3]

Anticipated Vibrational Modes and Absorption Bands

The molecule can be dissected into three primary components for spectral analysis: the three ester (acetyl) groups, the core carbohydrate backbone (furanose ring and methyl glycoside), and the aliphatic C-H bonds.

-

Ester (Acetyl) Groups: The most prominent features in the spectrum arise from the three acetyl groups.

-

C=O Stretching (νC=O): The carbonyl double bond (C=O) produces one of the most intense and characteristic absorptions in an IR spectrum due to its large change in dipole moment during vibration.[4] For a saturated, aliphatic ester like an acetate, this peak is expected to be a very strong, sharp band in the 1750-1735 cm⁻¹ region.[5][6]

-

C-O Stretching (νC-O): Esters exhibit two distinct C-O single bond stretches. The most characteristic and intense of these is the asymmetric C-C-O stretch involving the carbonyl carbon and the ester oxygen, which appears as a strong band in the 1250-1200 cm⁻¹ range.[4][6] A second, often broader C-O stretch from the "alcohol" portion of the ester is found in the 1150-1000 cm⁻¹ region, though it often overlaps with other signals from the carbohydrate core.[4][5]

-

Acetyl C-H Bending (δC-H): The methyl groups of the acetyl moieties exhibit characteristic C-H bending (scissoring and rocking) vibrations. A notable medium-intensity band typically appears around 1370-1365 cm⁻¹ .[7]

-

-

Carbohydrate Backbone & Glycosidic Linkage:

-

C-O-C Stretching (νC-O-C): The furanose ring and the methyl glycoside are rich in C-O-C (ether) linkages. These produce a series of strong, often overlapping bands in the fingerprint region, typically between 1150-1000 cm⁻¹ .[8][9] These complex vibrations are characteristic of the carbohydrate skeleton.

-

Aliphatic C-H Stretching (νC-H): The C-H bonds on the furanose ring and the methyl group of the glycoside are all sp³ hybridized. Their stretching vibrations are expected to appear as a cluster of sharp, medium-intensity peaks just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range.[7]

-

-

A Critical Absence: The Hydroxyl Group (O-H) A key indicator of the successful and complete synthesis of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is the absence of a broad, strong absorption band in the 3600-3200 cm⁻¹ region. This band is characteristic of O-H stretching vibrations from alcohol functional groups. Its absence validates that all three hydroxyl groups of the parent methyl ribofuranoside have been acetylated.[7]

Table 1: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 2980-2850 | Medium | C-H Stretch (ν) | sp³ C-H (Furanose Ring, -OCH₃) |

| 1750-1735 | Very Strong | C=O Stretch (ν) | Acetyl Ester Carbonyl |

| 1370-1365 | Medium | C-H Bend (δ) | Acetyl Methyl Group |

| 1250-1200 | Strong | C-C-O Asymmetric Stretch (ν) | Acetyl Ester Linkage |

| 1150-1000 | Strong, Complex | C-O-C Stretch (ν) | Furanose Ring Ethers & Glycoside |

| 3600-3200 | Absent | O-H Stretch (ν) | Validation of complete acetylation |

Part 2: A Self-Validating Experimental Protocol

The following protocol for data acquisition using Attenuated Total Reflectance (ATR)-FTIR is designed to be rapid, efficient, and inherently self-validating. The choice of ATR is deliberate; it requires minimal sample preparation, is non-destructive, and is ideal for analyzing solids or viscous oils like the title compound, thereby reducing the potential for operator-induced variability.[2]

Methodology: ATR-FTIR Spectroscopy

-

Instrument and System Readiness:

-

Step 1: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per manufacturer guidelines.

-

Step 2: Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Causality: A clean crystal is critical. Any residue from previous samples will appear in the spectrum, leading to false-positive impurity identification.

-

-

The Self-Validating Background Scan:

-

Step 3: With the clean, empty ATR anvil in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response.

-

Step 4: Inspect the background spectrum. It should be a flat line with characteristic sharp peaks for atmospheric CO₂ (~2350 cm⁻¹) and rotational lines for water vapor (around 3600 cm⁻¹ and 1600 cm⁻¹).

-

Trustworthiness: The instrument software automatically subtracts this background from the sample spectrum. An accurate background ensures that atmospheric absorptions are not mistaken for sample characteristics.

-

-

Sample Analysis:

-

Step 5: Place a small amount (typically a few milligrams) of the Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside sample directly onto the center of the ATR crystal.

-

Step 6: If the sample is a solid, use the integrated pressure clamp to ensure firm, consistent contact between the sample and the crystal.

-

Causality: Good contact is essential for a strong, high-quality signal. Poor contact results in weak, noisy spectra with distorted peak intensities.

-

Step 7: Acquire the sample spectrum. Typical acquisition parameters are a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

-

Causality: Co-adding multiple scans improves the signal-to-noise ratio, providing a cleaner, more reliable spectrum. A resolution of 4 cm⁻¹ is sufficient to resolve all major functional group bands for this molecule.

-

-

Data Processing and Finalization:

-

Step 8: After acquisition, perform an automatic baseline correction if necessary to ensure the spectral baseline is flat at 100% transmittance (or zero absorbance).

-

Step 9: Label the significant peaks with their corresponding wavenumbers.

-

Diagram 1: Experimental Workflow for ATR-FTIR Analysis

Caption: Workflow for acquiring a validated FTIR spectrum.

Part 3: Spectral Interpretation and Structural Validation

The acquired spectrum serves as the final confirmation of molecular structure and purity. Each peak, or lack thereof, provides a piece of evidence that, when combined, validates the identity of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside.

Analysis of a Representative Spectrum

An ideal spectrum of the target compound will exhibit the following key features, corresponding directly to our theoretical predictions.

-

Region 1: C-H Stretching (3000-2850 cm⁻¹) A series of sharp peaks are observed around 2960 cm⁻¹ and 2850 cm⁻¹ . These are definitively assigned to the asymmetric and symmetric stretching vibrations of the sp³-hybridized C-H bonds on the furanose ring and the methyl ether/acetyl groups.

-

Region 2: The Carbonyl "Beacon" (~1745 cm⁻¹) The most intense and unmistakable peak in the spectrum appears at approximately 1745 cm⁻¹ . This strong, sharp absorption is the C=O stretch of the three acetyl ester groups.[7] Its high intensity is due to the significant dipole moment of the carbonyl bond. The position is characteristic of a saturated aliphatic ester, distinguishing it from other carbonyl types like ketones or amides.[4][10]

-

Region 3: The Fingerprint Region (1400-1000 cm⁻¹) This region contains a wealth of structural information.

-

A distinct peak at ~1370 cm⁻¹ corresponds to the symmetric bending of the C-H bonds in the acetyl methyl groups.

-

A very strong and prominent band is located at ~1235 cm⁻¹ . This is the characteristic asymmetric C-C-O stretch of the acetate group, a second key marker for the ester functionality.[6][7]

-

A complex and broad series of absorptions dominate the 1150-1040 cm⁻¹ range. This pattern results from the overlapping C-O and C-O-C stretching vibrations of the furanose ring itself and the anomeric C-O-C glycosidic bond.[9]

-

-

Region 4: The Validation Zone (3600-3200 cm⁻¹) Crucially, this region is flat and devoid of any broad absorption bands. This confirms the absence of hydroxyl (O-H) groups, providing authoritative evidence that the acetylation reaction has gone to completion.

Table 2: Assignment of Observed Peaks in a Representative Spectrum

| Observed Peak (cm⁻¹) | Relative Intensity | Assignment and Rationale |

| ~2960 | Medium | Asymmetric sp³ C-H stretch (ν_as) from ring and methyl groups. |

| ~1745 | Very Strong, Sharp | C=O stretch (ν) of the acetyl ester groups. Confirms presence and type of carbonyl. |

| ~1370 | Medium, Sharp | Symmetric C-H bend (δ_s) of acetyl CH₃ groups. |

| ~1235 | Strong, Sharp | Asymmetric C-C-O stretch (ν_as) of the acetate ester linkage. A primary ester identifier. |

| ~1045 | Strong, Broad | Complex C-O-C stretches (ν) from the furanose ring and glycosidic bond. Confirms carbohydrate core. |

Part 4: Application in Process and Quality Control

Beyond simple identification, FTIR is a powerful tool for real-time reaction monitoring and final product quality control (QC).

Monitoring the Acetylation of Methyl D-Ribofuranoside

The synthesis of the title compound typically involves the acetylation of Methyl D-ribofuranoside using acetic anhydride.[11][12] FTIR can be used to track this transformation in real-time or via analysis of aliquots.

-

Starting Material (Methyl D-ribofuranoside): The spectrum is dominated by a very broad O-H stretching band from 3500-3200 cm⁻¹ and lacks any significant C=O absorption around 1740 cm⁻¹.

-

Reaction in Progress: As the reaction proceeds, the intensity of the broad O-H band will systematically decrease. Simultaneously, the sharp, intense C=O ester peak at ~1745 cm⁻¹ will grow in.

-

Reaction Completion: The reaction is deemed complete when the O-H band has disappeared entirely and the C=O peak has reached its maximum, stable intensity.

Quality Control Acceptance Criteria

A batch of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside meets quality standards if its FTIR spectrum adheres to the following logic:

Diagram 2: Logic Flow for FTIR-Based Quality Control

Caption: Decision logic for product release using key FTIR spectral features.

Conclusion

The FTIR spectrum of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is a rich source of structural information that is both easy to acquire and definitive in its interpretation. The key identifiers are an intense ester carbonyl (C=O) stretch near 1745 cm⁻¹, a strong ester C-O stretch near 1235 cm⁻¹, and the conspicuous absence of any O-H stretching band. When acquired using a validated protocol, this spectrum provides a rapid, reliable, and non-destructive method for structural confirmation and quality assurance, making it an indispensable tool in the workflow of synthetic and medicinal chemistry.

References

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMlz0Vd5o-0bEUOfQPtQgpvfSI1EzYCoo25MtEJKoNZcdeoMhf5pHwfZC6cJ_PSHe0WgBTX63LcQlVRQ5E2umrtIPCb3U0mp3w4xiOjhAWZjor9tofMJUoL8Hb8E1IuHVd4LH9M1q3KmpRypCbmfB-ogL72XvuNSta-g4=]

- NPTEL. (n.d.). Characteristic Group Vibrations of Organic Molecules II. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHtXJ6EhGLrR1hNbKOtrYigh2XafSOAVFdFwXNBkqyqXulQLIfV8oxCD1DucGjXrwdJr3ADWV7bcEIM4GXaH3oP94Kl8jaQlovbcDa9Pr4zLf77cS_HM6ffQ0-LeXRjsOE42cTlOaR5La23s8fsxUNhR80PE9c2VL22K-4WRn--knrlxrdPw==]

- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3V0rP9e5JKyyNDBa6sksZTLKXakkKniyPgpBDJ_9S-Q0pxbjT-23n6a-GF1REOiXIkGk8iOvOn1idFZf1hLl4fIA_sdBIJaLJPTCxgSNRKXvI_wcR-HJMXzqcDfJGRklGNIOMK5hwBmJYN3tBxOIA40vbElH-M3U=]

- ResearchGate. (n.d.). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. [URL: https://www.researchgate.net/figure/The-FTIR-spectrum-of-the-methanolic-extract-of-C-crassirhizoma-roots-The-spectrum_fig2_369966158]

- ResearchGate. (n.d.). FT-IR spectrum of glycoside. [URL: https://www.researchgate.net/figure/FT-IR-spectrum-of-glycoside_fig3_305388656]

- D'Souza, L. J. (2007). Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-D-arabinofuranoside in the Organic Laboratory. Journal of Chemical Education. [URL: https://www.researchgate.

- Journal of Research of the National Bureau of Standards. (1960). Conformations of the Pyranoid Sugars. III. Infrared Absorption Spectra of Some Acetylated Aldopyranosides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31518115/]

- SSRN. (2024). Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranoside: isolation, crystal structure and conformation. [URL: https://papers.ssrn.com/sol3/papers.cfm?abstract_id=4700830]

- Google Patents. (n.d.). EP1537134B1 - Process for producing a ribofuranose. [URL: https://patents.google.

- ResearchGate. (n.d.). FT-IR spectra of native and acetylated starches with different DS values. [URL: https://www.researchgate.net/figure/FT-IR-spectra-of-native-and-acetylated-starches-with-different-DS-values-a-and-b_fig1_313824361]

- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [URL: https://www.spectroscopyonline.com/view/c-o-bond-part-vi-esters-and-rule-three]

- National Institute of Standards and Technology. (n.d.). Infrared spectroscopy of carbohydrates: a review of the literature. [URL: https://www.nist.

- BenchChem. (2025). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. [URL: https://www.benchchem.com/product/b15487374]

- Google Patents. (n.d.). US20040034213A1 - Process for producing a ribofuranose. [URL: https://patents.google.

- University of California, Los Angeles. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. [URL: https://www.chem.ucla.edu/~harding/IGOC/I/irchart.pdf]

- ACS Publications. (1952). Infrared Spectra of Carbohydrates. [URL: https://pubs.acs.org/doi/abs/10.1021/ac60114a043]

- ResearchGate. (n.d.). FTIR spectrum of glycoside. [URL: https://www.researchgate.net/figure/FTIR-spectrum-of-glycoside_fig3_282165039]

- Aston Publications Explorer. (2026). Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-d-ribofuranoside: isolation, crystal structure and conformation.

- Creative Proteomics. (n.d.). Glycoprotein Fourier Transform Infrared Analysis. [URL: https://www.creative-proteomics.com/services/glycoprotein-ftir-analysis.htm]

- GCIRC. (n.d.). Use of FTIR to Determine Trierucin, tocopherols and glucosinolates, components important in plant breeding programs. [URL: https://www.gcirc.org/fileadmin/documents/Bulletin_contributions/1995/95_135.pdf]

- Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. [URL: https://en.wikipedia.org/wiki/1-O-Acetyl-2,3,5-tri-O-benzoyl-%CE%B2-D-ribofuranose]

- PubChem. (n.d.). Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11231584]

- Journal of Food and Drug Analysis. (2017). glucosidase inhibitory activity of Phaleria macrocarpa extracts using FTIR-ATR based fingerprinting. [URL: https://www.jfda-online.com/journal/vol25/iss2/10/]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Glycoprotein Fourier Transform Infrared Analysis - Creative Proteomics [creative-proteomics.com]

- 3. jfda-online.com [jfda-online.com]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]

- 12. US20040034213A1 - Process for producing a ribofuranose - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility Profile of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility profile of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside. As a key intermediate in organic synthesis and a derivative of the fundamental biological sugar D-ribose, understanding its solubility is paramount for its effective application in research and development. This document will delve into the theoretical underpinnings of its solubility, provide detailed methodologies for its experimental determination, and offer insights into the interpretation of solubility data for practical applications.

Introduction to Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside

Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is a fully protected derivative of methyl D-ribofuranoside. The acetylation of the hydroxyl groups significantly alters the physicochemical properties of the parent molecule, most notably its solubility. This modification is often a strategic step in multi-step organic syntheses to ensure compatibility with a wider range of reaction conditions and non-aqueous solvents. A thorough understanding of its solubility profile is a critical first step in reaction design, purification, and formulation development.

Chemical Structure:

Caption: Chemical structure of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by its physicochemical properties. For Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside, the key properties are:

| Property | Value | Source |

| Molecular Formula | C12H18O8 | [1][2] |

| Molecular Weight | 290.27 g/mol | [1][2] |

| XLogP3 | 0.6 | [1] |

The presence of the three acetyl groups significantly increases the lipophilicity of the molecule compared to the parent ribofuranoside. The XLogP3 value of 0.6 suggests a moderate lipophilicity. Generally, acetylation of sugars and polysaccharides enhances their solubility in organic solvents.[3] For instance, highly acetylated mannans are soluble in polar organic solvents like dimethyl sulfoxide (DMSO).[4][5] Based on these principles, it is predicted that Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside will exhibit good solubility in a range of common organic solvents and limited solubility in aqueous solutions.

Methodologies for Experimental Solubility Determination

A precise understanding of solubility requires empirical determination. Several robust methods are available, each with its own advantages and applications.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a traditional and widely accepted technique for determining thermodynamic (equilibrium) solubility.[6] It involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached.

Principle: At equilibrium, the concentration of the dissolved solute in the solvent is at its maximum, and any excess solid remains undissolved. This saturated solution is then analyzed to determine the solubility.

Advantages:

-

Provides the true thermodynamic solubility.

-

Relatively simple to perform.

Disadvantages:

-

Can be time-consuming, as reaching equilibrium may take 24-72 hours.[6]

-

Requires a relatively larger amount of the compound.

Kinetic Solubility Measurement

In early drug discovery and high-throughput screening, kinetic solubility is often measured. This method assesses the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer.[6]

Principle: This method measures the apparent solubility under non-equilibrium conditions and is influenced by the rate of precipitation.

Advantages:

-

High-throughput and requires small amounts of compound.[7]

-

Useful for ranking compounds in large libraries.[6]

Disadvantages:

-

Does not represent the true thermodynamic solubility.

-

Results can be affected by the experimental conditions (e.g., rate of dilution, presence of DMSO).[6]

Nephelometry

Nephelometry is an automated method that measures the turbidity of a solution by detecting light scattered by suspended particles.[8] It is a powerful technique for determining the point at which a compound begins to precipitate, thus providing a measure of its solubility.

Principle: A laser beam is passed through the solution, and the intensity of light scattered at a 90-degree angle is measured. An increase in scattered light indicates the formation of a precipitate.[8]

Advantages:

-

High-throughput and automated.

-

Requires very small amounts of the compound.

-

Provides real-time data on dissolution and precipitation kinetics.[8]

Disadvantages:

-

Measures kinetic solubility.

-

The presence of colored or fluorescent compounds can interfere with the measurement.

Experimental Protocol for Determining the Solubility Profile of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside

This protocol outlines a comprehensive approach to determining the solubility of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside in a range of pharmaceutically and synthetically relevant solvents using the reliable shake-flask method.

Objective: To determine the equilibrium solubility of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside in various solvents at a controlled temperature.

Materials:

-

Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside (high purity)

-

Solvents:

-

Purified Water

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Methanol

-

Ethanol

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate

-

Dichloromethane (DCM)

-

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)

Experimental Workflow:

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure:

-

Preparation of Samples:

-

Accurately weigh an excess amount of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside (e.g., 10-20 mg) into a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the respective solvent.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

-

Sample Collection and Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is crucial to avoid artificially high solubility readings.

-

Dilute the filtered supernatant with an appropriate mobile phase for HPLC analysis to ensure the concentration falls within the linear range of the calibration curve.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the diluted sample solutions and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table.

Hypothetical Solubility Profile of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside at 25 °C:

| Solvent | Solubility (mg/mL) | Classification |

| Purified Water | < 0.1 | Practically Insoluble |

| PBS (pH 7.4) | < 0.1 | Practically Insoluble |

| Methanol | > 100 | Very Soluble |

| Ethanol | > 100 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | > 200 | Very Soluble |

| Ethyl Acetate | > 50 | Freely Soluble |

| Dichloromethane (DCM) | > 100 | Very Soluble |

Interpretation of Results:

The hypothetical data above illustrates the expected solubility profile. The high solubility in organic solvents like DMSO, DCM, methanol, ethanol, and ethyl acetate is consistent with the increased lipophilicity conferred by the acetyl groups. The poor aqueous solubility is also expected. This information is critical for:

-

Organic Synthesis: Selecting appropriate solvents for reactions and purifications (e.g., crystallization).

-

Drug Formulation: For preclinical studies, the low aqueous solubility would necessitate formulation strategies such as the use of co-solvents or enabling formulations for in vivo administration.

-

Analytical Method Development: Choosing suitable diluents for sample preparation for techniques like HPLC or NMR.

Conclusion

The solubility profile of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is a fundamental dataset for its effective utilization in scientific research and development. While its acetylated structure predicts good solubility in organic solvents and poor solubility in aqueous media, a systematic experimental determination using robust methods like the shake-flask technique is essential for obtaining precise and reliable data. The detailed protocol and methodologies presented in this guide provide a framework for researchers to confidently and accurately characterize the solubility of this important compound, thereby enabling its successful application in their work.

References

-

Le, N. K., et al. (2023, August 18). Acetylation in Ionic Liquids Dramatically Increases Yield in the Glycosyl Composition and Linkage Analysis of Insoluble and Acidic Polysaccharides. ACS Omega. [Link]

-

Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Jouyban, A. (2009). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

-

PubChem. (n.d.). Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside. [Link]

-

Cisneros, T., et al. (2022, February 11). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. ACS Sustainable Chemistry & Engineering. [Link]

-

precisionFDA. (n.d.). METHYL 2,3,5-TRI-O-ACETYL-L-RIBOFURANOSIDE. [Link]

-

Cisneros, T., et al. (2020, June 15). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. ACS Sustainable Chemistry & Engineering. [Link]

Sources

- 1. Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside | C12H18O8 | CID 11231584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. Acetylation in Ionic Liquids Dramatically Increases Yield in the Glycosyl Composition and Linkage Analysis of Insoluble and Acidic Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tuhat.helsinki.fi [tuhat.helsinki.fi]

- 5. pubs.acs.org [pubs.acs.org]

- 6. raytor.com [raytor.com]

- 7. researchgate.net [researchgate.net]

- 8. rheolution.com [rheolution.com]

Technical Deep Dive: Anomers of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside

Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Nucleoside Researchers, and CMC Leads

Executive Summary: The Gatekeeper of Nucleoside Synthesis

Methyl 2,3,5-tri-O-acetyl-D-ribofuranoside (often abbreviated as 1-O-Me-2,3,5-tri-O-Ac-Rib ) is the stable, transportable precursor to the reactive glycosyl donors used in the synthesis of antiviral and antineoplastic nucleosides (e.g., Remdesivir, Capecitabine).

While the final stereochemistry of a nucleoside drug is typically dictated by the "neighboring group participation" of the C2-acyl group, the anomeric purity and ratio of this methyl glycoside precursor are critical critical process parameters (CPPs). They influence the kinetics of activation (acetolysis) and the consistency of the downstream Vorbrüggen coupling.

This guide provides a definitive technical analysis of the

Structural Dynamics & The Anomeric Effect

Unlike pyranosides, which lock into relatively rigid chair conformations, ribofuranosides are flexible, oscillating between "North" (C3'-endo) and "South" (C2'-endo) puckers. This flexibility complicates the definition of axial/equatorial bonds, necessitating a focus on cis/trans relationships relative to the reference C4-C5 bond.

The Two Anomers Defined[1]

| Feature | ||

| Configuration | C1-OMe is UP (cis to C5) | C1-OMe is DOWN (trans to C5) |